(1-methyl-1H-pyrazol-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

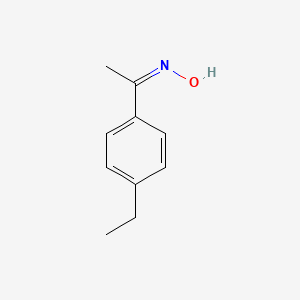

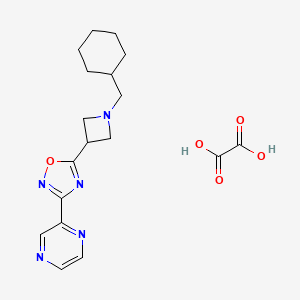

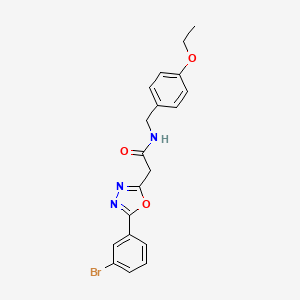

“(1-methyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C6H8N2O2 and a molecular weight of 140.14 .

Synthesis Analysis

The synthesis of “this compound” involves the reaction between 5-methylpyrazole and ethyl chloroacetate in the presence of a base such as NaOH. The product is then purified through recrystallization.Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8N2O2/c1-8-3-2-5(7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid at room temperature .Applications De Recherche Scientifique

Multi-Component Reaction Synthesis

A novel one-pot, four-component condensation methodology involving 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and meldrum’s acid in [bmim]BF4 solvent was described for synthesizing derivatives of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acids. This process, characterized by simple workup and little environmental impact, yielded excellent isolated yields in a short time (Xiao, Lei, & Hu, 2011).

Coordination of Armed Ligands

Novel ligand pyrazole derivatives AH and BH, formed by condensation of N-hydroxy methyl-3,5-pyrazole with glycine, and their cobalt(II) or copper(II) mixed ligand complex with 3,5-dimethyl-1H-pyrazole were synthesized and characterized. These studies provide insights into the selective coordination capabilities of these compounds (Hadda et al., 2007).

Synthesis and Crystal Structure

A study on the synthesis, crystal structure, and computational analysis of pyrazole derivatives, specifically 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, revealed insights into their molecular structure and thermodynamic properties. This contributes to a deeper understanding of the structural characteristics and stability of such compounds (Shen, Huang, Diao, & Lei, 2012).

Divergent Cyclisations

The study explored the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with various electrophiles, leading to the formation of unique cyclic imide products. This work highlighted the sensitivity of cyclisation outcomes to the nature of reagents and reaction conditions, providing a pathway for producing interesting bicyclic heterocycles (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).

Novel Silver Complexes for Chemotherapy

Research on bis(pyrazol-1-yl)acetic acid derivatives and their silver(I) complexes revealed significant in vitro antitumor activity, particularly against small-cell lung carcinoma (SCLC) cells. This study provides a foundation for the potential use of these complexes as chemotherapeutic tools (Pellei et al., 2023).

Catalytic Performance in Ammoxidation

A study involving the reactions of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid ligand with various copper salts resulted in dinuclear and polymeric Cu(II) complexes. These complexes demonstrated excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, offering a reusable and efficient catalytic system (Xie et al., 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-methylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-3-2-5(7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHVPSJSUOYNOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2758386.png)

![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2758389.png)

![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)